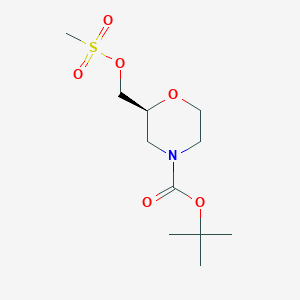![molecular formula C22H20N2O5S B3146730 2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid CAS No. 606924-86-1](/img/structure/B3146730.png)
2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. One possible method could involve Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds . This reaction is known for its mild conditions and tolerance of various functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the benzylic position might be susceptible to free radical bromination, nucleophilic substitution, or oxidation . The carboxylic acid group could participate in reactions such as esterification or amide formation .科学的研究の応用
Structural Analysis and Derivative Synthesis
Molecular Structure and Hydrogen Bonding : The structures of derivatives closely related to "2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid" are stabilized by extensive intra- and intermolecular hydrogen bonds, involving sulfonamide and carbamoyl groups. These structures form various molecular assemblies, including dimeric units and macrocyclic rings, contributing to the understanding of molecular interactions within the fenamate class of compounds (Siddiqui et al., 2008).
Antimicrobial Activity : Sulfonamide-derived ligands and their transition metal complexes, including those related to "this compound," have shown moderate to significant antibacterial and antifungal activities against various strains. This research highlights the compound's potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Antituberculosis Agents : Phenylorganotin derivatives with bis(2,6‐dimethylphenyl)amino]benzoic acid have been synthesized and found to display promising activity against Mycobacterium tuberculosis. These compounds, including the trimethyltin adducts, highlight the therapeutic potential of benzoic acid derivatives in treating tuberculosis (Dokorou et al., 2004).
Synthesis and Characterization
Novel Synthetic Routes : The synthesis and characterization of derivatives have been extensively studied, providing insights into novel synthetic routes and the molecular structures of these compounds. These studies are fundamental in expanding the applications of such derivatives in various fields, including materials science and medicinal chemistry (Rodríguez et al., 2022).
Polymer-Rare Earth Complexes : Research into the preparation and fluorescence emission of polymer-rare earth complexes involving aryl carboxylic acid-functionalized polystyrene and Tb(III) ion showcases the utility of such benzoic acid derivatives in materials science. These complexes demonstrate an "Antenna Effect," significantly enhancing fluorescence emission, which could be leveraged in designing new optical materials (Gao et al., 2012).
将来の方向性
作用機序
Target of Action
It’s known that similar compounds, such as boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
It’s known that similar compounds, such as boronic esters, can undergo various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
It’s known that similar compounds, such as boronic esters, can be involved in various chemical transformations, where the valuable boron moiety remains in the product .
Pharmacokinetics
It’s known that similar compounds, such as boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features suggest that they may have favorable pharmacokinetic properties.
Result of Action
It’s known that similar compounds, such as boronic esters, can be involved in various chemical transformations, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that similar compounds, such as boronic esters, have increased stability, which can present new challenges, considering the removal of the boron moiety at the end of a sequence if required .
特性
IUPAC Name |
2-[[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-14-7-8-17(13-15(14)2)24-30(28,29)18-11-9-16(10-12-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h3-13,24H,1-2H3,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXOVQSRLNNIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)
![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)
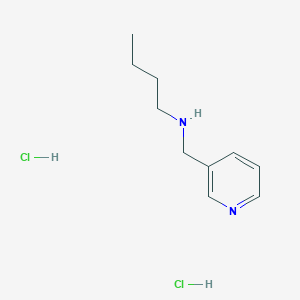
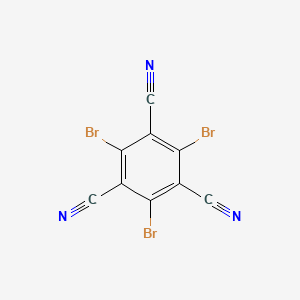
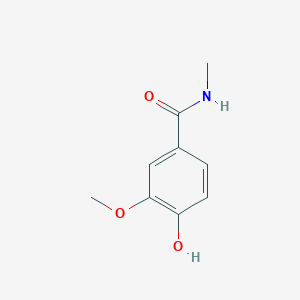

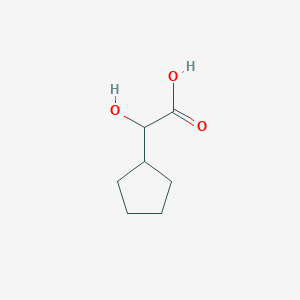

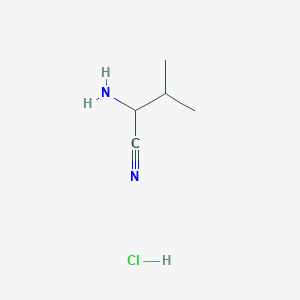
![[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B3146712.png)
